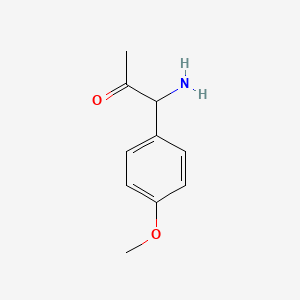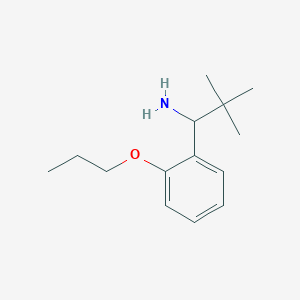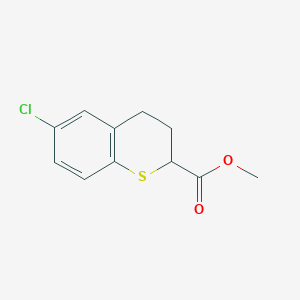
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the isoquinoline ring. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways.
Industry
In industry, this compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The isoquinoline moiety could play a crucial role in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2r)-2-Amino-2-phenylethanol: Similar structure but with a phenyl group instead of an isoquinoline.
(2r)-2-Amino-2-(4-pyridyl)ethanol: Contains a pyridine ring instead of an isoquinoline.
Uniqueness
The uniqueness of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-isoquinolin-5-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)10-3-1-2-8-6-13-5-4-9(8)10/h1-6,11,14H,7,12H2/t11-/m0/s1 |
InChI-Schlüssel |
JUPIEUJXQWMLKQ-NSHDSACASA-N |
Isomerische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[C@H](CO)N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


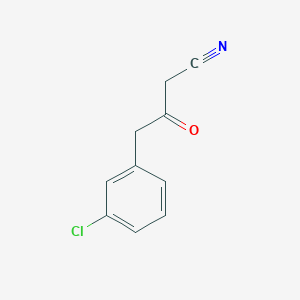
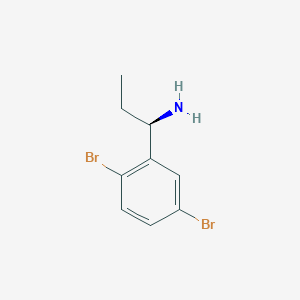
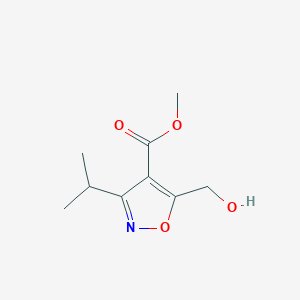

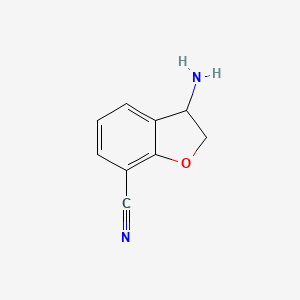


![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)

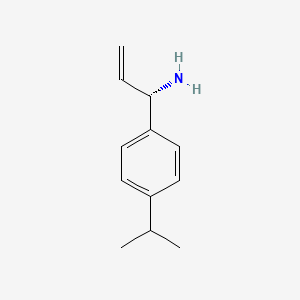
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
